molecular formula C28H25NO3 B11274254 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(naphthalen-1-yl)benzamide

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(naphthalen-1-yl)benzamide

Cat. No.: B11274254
M. Wt: 423.5 g/mol
InChI Key: YARMQUCVSABACT-UHFFFAOYSA-N
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Description

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(naphthalen-1-yl)benzamide is an organic compound that features a benzofuran moiety, a naphthalene ring, and a benzamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(naphthalen-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Attachment of the Naphthalene Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene ring to the benzofuran moiety.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through amidation reactions, typically using amines and acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

Medicinal chemistry applications may include the development of new drugs or therapeutic agents, particularly if the compound exhibits activity against specific biological targets.

Industry

In industrial applications, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(naphthalen-1-yl)benzamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Naphthalene Derivatives: Compounds featuring naphthalene rings.

    Benzamide Derivatives: Compounds containing benzamide groups.

Uniqueness

The uniqueness of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(naphthalen-1-yl)benzamide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C28H25NO3/c1-28(2)17-22-9-6-12-25(26(22)32-28)31-18-19-13-15-21(16-14-19)27(30)29-24-11-5-8-20-7-3-4-10-23(20)24/h3-16H,17-18H2,1-2H3,(H,29,30)

InChI Key

YARMQUCVSABACT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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